molecular formula C15H14O2S B1358976 2-Methoxy-4'-thiomethylbenzophenone CAS No. 73242-08-7

2-Methoxy-4'-thiomethylbenzophenone

Cat. No. B1358976
CAS RN: 73242-08-7
M. Wt: 258.3 g/mol
InChI Key: UAYOKDCLJWDOMW-UHFFFAOYSA-N
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Description

2-Methoxy-4’-thiomethylbenzophenone is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.3 g/mol . It is also known as MTB.


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4’-thiomethylbenzophenone consists of a central benzene ring attached to a methoxy group (OCH3) and a thiomethyl group (SCH3). The InChI code for this compound is 1S/C15H14O2S/c1-17-12-9-7-11 (8-10-12)15 (16)13-5-3-4-6-14 (13)18-2/h3-10H,1-2H3 .


Physical And Chemical Properties Analysis

The melting point of 2-Methoxy-4’-thiomethylbenzophenone is between 124-128°C . It is insoluble in water .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. The properties of these compounds, particularly their high singlet oxygen quantum yield and good fluorescence properties, make them very promising as Type II photosensitizers for photodynamic therapy in cancer treatment. The study emphasizes their potential effectiveness in this domain due to their remarkable photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Analysis

Monitoring of UV Absorbers in Environmental Water Samples

A study developed a procedure for determining derivatives of 2-hydroxybenzophenone, which are used as UV absorbers, in environmental water samples. This process involved concentrating compounds using solid-phase extraction and determining them by liquid chromatography-tandem mass spectrometry. The study contributes valuable insights into the monitoring and analysis of these compounds in environmental samples (Negreira et al., 2009).

Chemical Analysis and Interaction Studies

Thermochemical and Interaction Studies of Methoxyphenols

Research on methoxyphenols, which are structural fragments of various antioxidants and biologically active molecules, focused on their ability to form strong inter- and intramolecular hydrogen bonds. The study conducted comprehensive thermochemical, spectroscopic, and quantum-chemical analyses of methoxyphenols and their complexes, offering a deeper understanding of the substituent effects and hydrogen bonding characteristics of these compounds (Varfolomeev et al., 2010).

Environmental and Health Impact Studies

Investigating the Environmental Impact and Reproductive Toxicity of Benzophenone-3

A systematic review was conducted to examine the reproductive toxicity of Benzophenone-3 (BP-3), a commonly used UV filter. The review encompassed studies on humans and animals, revealing potential links between high BP-3 exposure and various reproductive and developmental concerns. This comprehensive review calls attention to the need for standardized research methodologies to better understand the implications of BP-3 exposure across species (Ghazipura et al., 2017).

Safety And Hazards

2-Methoxy-4’-thiomethylbenzophenone is classified as an irritant . It may cause irritation to the skin, eyes, and respiratory system . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

(2-methoxyphenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-14-6-4-3-5-13(14)15(16)11-7-9-12(18-2)10-8-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYOKDCLJWDOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641451
Record name (2-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4'-thiomethylbenzophenone

CAS RN

73242-08-7
Record name (2-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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